Application: Glycidyl fatty acid esters (GEs), including Glycidyl oleate, are the main pollutants in processed oils and are potential mutagens or carcinogens.
Method: In a study, 48 commercially prepared foods were analyzed to identify other sources of exposure to GE and 3-MCPDE.
Application: Glycidyl fatty acid esters (GEs), including Glycidyl oleate, are found in processed foods.
Application: Glycidyl oleate is found in processed meats.
Application: Glycidyl fatty acid esters (GEs), including Glycidyl oleate, are produced from a deodorization process performed under high-temperature conditions during the production of edible oils.
Method: In a study, the effects of food type (potato chips and chicken breasts), frying frequency, and frying temperature on the formation of 3-MCPDE and GE in palm oil (PO) were investigated.
Results: The GE content decreased in PO after it was used for frying potato chips and chicken breasts with or without NaCl. Frying temperature was positively correlated with GE degradation.
Glycidyl oleate is a carboxylic ester and an epoxide, with the chemical formula C21H38O3. It is derived from glycidol and oleic acid, making it a significant compound in food chemistry and industrial applications. Glycidyl oleate appears as a colorless to slightly yellow clear liquid, and it is known for its role as a processing contaminant in refined oils due to thermal degradation during high-temperature cooking processes .
Research indicates that glycidyl oleate exhibits biological activity that raises concerns regarding its safety in food products. It has been associated with genotoxic effects, particularly in the context of DNA damage when metabolized into glycidol. Studies have shown that glycidyl esters can induce oxidative stress and cellular damage, which may have implications for human health when consumed in significant quantities .
Glycidyl oleate can be synthesized through several methods:
Glycidyl oleate has a range of applications across various fields:
Studies on glycidyl oleate have focused on its interactions with antioxidants and other compounds during thermal processing. For instance, research shows that certain antioxidants can inhibit the formation of glycidyl esters during frying processes, suggesting potential strategies for reducing their levels in food products. Additionally, investigations into the interaction between glycidyl esters and various food components have provided insights into their stability and degradation mechanisms under heat .
Several compounds share structural similarities with glycidyl oleate, notably other glycidyl esters derived from different fatty acids. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Glycidyl palmitate | C19H36O3 | Derived from palmitic acid; commonly studied for thermal stability. |
Glycidyl stearate | C21H42O3 | Derived from stearic acid; has similar properties but higher melting point. |
Glycidyl laurate | C13H24O3 | Derived from lauric acid; exhibits different biological activity profiles. |
Glycidyl oleate is unique due to its specific fatty acid composition (oleic acid) and its prevalence as a thermal degradation product in cooking oils, which distinguishes it from other glycidyl esters .